Formamidine

Descripción

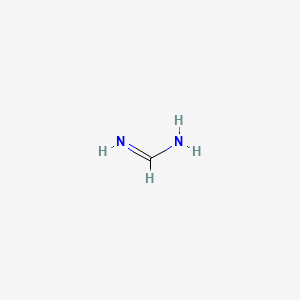

Structure

3D Structure

Propiedades

Número CAS |

463-52-5 |

|---|---|

Fórmula molecular |

CH4N2 |

Peso molecular |

44.056 g/mol |

Nombre IUPAC |

methanimidamide |

InChI |

InChI=1S/CH4N2/c2-1-3/h1H,(H3,2,3) |

Clave InChI |

PNKUSGQVOMIXLU-UHFFFAOYSA-N |

SMILES |

C(=N)N |

SMILES canónico |

C(=N)N |

Otros números CAS |

6313-33-3 |

Pictogramas |

Irritant |

Números CAS relacionados |

3473-63-0 (acetate) 6313-33-3 (hydrochloride) |

Sinónimos |

formamidine formamidine acetate formamidine hydrochloride formamidinium methanimidamide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Mechanism, and Kinetics of Formamidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidines are a critical structural motif in medicinal chemistry and drug development, valued for their diverse biological activities and utility as synthetic intermediates. This technical guide provides a comprehensive overview of the core principles governing formamidine synthesis. We delve into the primary synthetic methodologies, elucidating their reaction mechanisms and presenting detailed experimental protocols. Furthermore, this guide compiles available quantitative data, including reaction yields and theoretically derived kinetic parameters, to offer a comparative analysis of the discussed methods. Visualizations of reaction pathways and experimental workflows are provided to enhance understanding of the complex relationships and processes involved in this compound synthesis.

Introduction

The this compound moiety, characterized by the N=CH-N functional group, is a cornerstone in the design of pharmacologically active molecules and a versatile building block in organic synthesis. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the importance of robust and efficient synthetic routes. This guide aims to provide researchers and drug development professionals with a detailed understanding of the primary methods for this compound synthesis, with a focus on their underlying mechanisms, kinetics, and practical experimental execution.

Synthesis from Orthoesters and Amines

The reaction of triethyl orthoformate with primary amines or ammonia is a widely employed and versatile method for the synthesis of N,N'-disubstituted or unsubstituted formamidines, respectively.[1][2] This method is often favored for its operational simplicity and the commercial availability of the starting materials.

Mechanistic Pathway

The reaction mechanism, particularly in the presence of an acid catalyst such as FeCl₃, is believed to proceed through the following steps:[3]

-

Activation of the Orthoester: The Lewis acid catalyst (e.g., FeCl₃) coordinates to one of the oxygen atoms of the triethyl orthoformate, making the central carbon atom more electrophilic.

-

Nucleophilic Attack: A molecule of the primary amine acts as a nucleophile, attacking the activated orthoformate. This results in the displacement of an ethoxide group and the formation of an intermediate.

-

Elimination of Ethanol: A second molecule of ethanol is eliminated to form a more stable imidate intermediate.

-

Second Nucleophilic Attack: A second molecule of the primary amine attacks the imidate intermediate.

-

Elimination and Deprotonation: Subsequent elimination of a final molecule of ethanol and deprotonation yields the final N,N'-diarylthis compound product.

Experimental Protocols

Protocol 2.2.1: Synthesis of this compound Acetate [4]

This procedure details the synthesis of this compound acetate from triethyl orthoformate and ammonia.

-

Apparatus: A 500-mL three-necked flask is equipped with a reflux condenser, a gas-inlet tube reaching the bottom of the flask, a thermometer, and a magnetic stirrer.

-

Reagents: 90.0 g of triethyl orthoformate and 49.2 g of glacial acetic acid are placed in the flask.

-

Reaction Initiation: The flask is immersed in an oil bath maintained at 125–130°C. When the internal temperature of the mixture reaches 115°C, a moderate stream of ammonia is introduced.

-

Reaction Progression: A decrease in temperature and vigorous refluxing will be observed. This compound acetate begins to crystallize after 20–30 minutes.

-

Completion and Work-up: The ammonia flow is continued until the temperature stabilizes (typically 72–73°C). The mixture is then cooled to room temperature, and the precipitate is collected by filtration and washed with absolute ethanol.

-

Yield: This method typically yields 84-88% of colorless this compound acetate.[4]

Protocol 2.2.2: FeCl₃ Catalyzed Synthesis of N,N'-Diarylformamidines [3]

This protocol describes a catalytic method for synthesizing N,N'-diarylformamidines.

-

Reaction Setup: In a suitable flask, dissolve the primary aryl amine (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL).

-

Catalyst Addition: Add a catalytic amount of FeCl₃ (10 mol%).

-

Reaction: Stir the solution at room temperature for 3 hours.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting solid mass is purified by column chromatography on silica gel to afford the pure N,N'-diarylthis compound.

Quantitative Data

| Product | Reactants | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| This compound Acetate | Triethyl Orthoformate, Ammonia, Acetic Acid | None | None | 1-1.2 | 84-88 | [4] |

| N,N'-Diphenylthis compound | Aniline, Triethyl Orthoformate | FeCl₃ (10 mol%) | Toluene | 3 | 95 | [3] |

| N,N'-Bis(4-chlorophenyl)this compound | 4-Chloroaniline, Triethyl Orthoformate | FeCl₃ (10 mol%) | Toluene | 3 | 92 | [3] |

| N,N'-Bis(4-methylphenyl)this compound | 4-Methylaniline, Triethyl Orthoformate | FeCl₃ (10 mol%) | Toluene | 3 | 94 | [3] |

The Pinner Synthesis of Formamidines

The Pinner reaction is a classic method for the synthesis of amidines from nitriles and alcohols in the presence of a strong acid, typically anhydrous HCl.[5][6] The reaction proceeds via an imino ester salt intermediate, known as a Pinner salt, which is then treated with an amine to yield the this compound.[7][8][9]

Mechanistic Pathway

The Pinner synthesis of formamidines can be dissected into two main stages:

-

Formation of the Pinner Salt: The nitrile is activated by protonation with a strong acid (e.g., HCl). The alcohol then acts as a nucleophile, attacking the nitrile carbon to form a protonated imino ester. This intermediate is the Pinner salt.[8]

-

Ammonolysis/Aminolysis of the Pinner Salt: The Pinner salt is then reacted with ammonia or a primary/secondary amine. The amine displaces the alkoxy group from the Pinner salt to form the corresponding this compound.

Experimental Protocols

Protocol 3.2.1: General Procedure for Pinner Reaction to Formamidines [7]

-

Pinner Salt Formation: A solution of the nitrile in an anhydrous alcohol (e.g., ethanol) is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution for several hours. The Pinner salt often precipitates from the solution and can be isolated by filtration.

-

Amidine Formation: The isolated Pinner salt is then added to a solution of the desired amine in an anhydrous solvent. The reaction mixture is stirred, often with gentle heating, until the reaction is complete.

-

Work-up: The reaction mixture is typically worked up by removing the solvent and purifying the resulting this compound by crystallization or chromatography.

Kinetics and Thermodynamics

While experimental kinetic data for the Pinner synthesis of formamidines is scarce in the literature, computational studies using Density Functional Theory (DFT) have provided some insights into the thermodynamics and kinetics of the key steps. One study on the Pinner synthesis of amidino-substituted 2-arylbenzoxazoles indicated that the DFT-calculated kinetic and thermodynamic parameters were in full agreement with experimental observations, though specific values were not provided in the abstract.[10] Generally, the formation of the Pinner salt is the rate-determining step, and the reaction is favored at low temperatures to prevent the decomposition of the thermodynamically unstable imidium chloride salt.[5]

Synthesis from Formamides and Amines

Formamidines can also be synthesized through the reaction of a formamide with an amine, typically in the presence of a dehydrating or activating agent. This method is particularly useful for the synthesis of N,N,N'-trisubstituted formamidines.

Mechanistic Pathway

The mechanism involves the activation of the formamide carbonyl group to make it more susceptible to nucleophilic attack by the amine. Common activating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or other acid chlorides.

-

Activation of Formamide: The activating agent reacts with the carbonyl oxygen of the formamide to form a highly reactive intermediate, such as a Vilsmeier-type reagent.

-

Nucleophilic Attack: The amine attacks the electrophilic carbon of the activated intermediate.

-

Elimination: The leaving group (derived from the activating agent) is eliminated, and subsequent deprotonation yields the this compound product.

Experimental Protocols

Protocol 4.2.1: Synthesis of N,N'-Diarylformamidines from Sodium Formate and Amine Hydrochloride [9]

-

Reactant Mixture: Finely powdered anhydrous sodium formate is mixed with an equal weight of the amine hydrochloride and five times the weight of the free amine.

-

Reaction: The mixture is heated under reflux for 15 minutes.

-

Isolation: The cooled reaction mixture is acidified with 2N hydrochloric acid, causing the N,N'-diarylthis compound hydrochloride to precipitate.

-

Purification: The product can be collected by filtration and recrystallized, often from dilute hydrochloric acid.

Quantitative Data

| Product | Reactants | Conditions | Yield (%) | Reference |

| N,N'-Diphenylthis compound HCl | Aniline, Aniline HCl, Sodium Formate | Reflux, 15 min | 40-90 | [9] |

| N,N'-Di-(p-tolyl)this compound HCl | p-Toluidine, p-Toluidine HCl, Sodium Formate | Reflux, 15 min | 80-90 | [9] |

Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

N,N-Dimethylformamide dimethyl acetal (DMFDMA) is a versatile reagent for the synthesis of formamidines, particularly for the formylation of primary and secondary amines.[11][12][13]

Mechanistic Pathway

The reaction of DMFDMA with an amine proceeds through a facile addition-elimination mechanism:

-

Nucleophilic Attack: The amine attacks the electrophilic carbon of DMFDMA.

-

Elimination of Methanol: A molecule of methanol is eliminated to form the this compound product.

Experimental Protocols

Protocol 5.2.1: Synthesis of (S)-N,N-Dimethyl-N'-(1-tert-butoxy-3-methyl-2-butyl)this compound [14]

-

Reaction Setup: The crude amine is treated with N,N-dimethylformamide dimethyl acetal.

-

Reaction: The reaction mixture is heated under argon at 40°C for 1 hour.

-

Isolation: The solution is concentrated under reduced pressure.

-

Purification: The crude product is distilled bulb-to-bulb to give the pure this compound.

Other Synthetic Methods

From Sulfonyl Azides, Amines, and Terminal Ynones

A catalyst-free, three-component reaction of an amine, a sulfonyl azide, and a terminal ynone provides a rapid and efficient route to N-sulfonyl formamidines.[15] The proposed mechanism involves a Michael addition of the amine to the ynone, followed by a [3+2] cycloaddition with the sulfonyl azide and a subsequent retro-[3+2] cycloaddition to yield the product.[15]

From Isonitriles and Ureas

The condensation of isonitriles and ureas in the presence of an acid chloride can produce this compound ureas. The proposed mechanism involves the formation of an electrophilic adduct of the isonitrile and acid chloride as a key intermediate.[16]

Summary of Quantitative Data

The following table summarizes the yields of various this compound synthesis methods discussed in this guide. It is important to note the absence of comprehensive experimental kinetic data such as rate constants and activation energies in the reviewed literature. The provided information is primarily based on reported product yields under specific reaction conditions.

| Synthesis Method | Product Type | Typical Yields (%) | Key Features |

| From Orthoesters and Amines | Unsubstituted, N,N'-Disubstituted | 80-95 | Versatile, common, can be catalyzed |

| Pinner Synthesis | Varied | Generally good, but dependent on substrate | Classic method, proceeds via Pinner salt |

| From Formamides and Amines | N,N'-Disubstituted, N,N,N'-Trisubstituted | 40-90 | Requires an activating agent |

| Using DMFDMA | N-Formylated amines | High | Mild conditions, good for sensitive substrates |

| From Sulfonyl Azides, etc. | N-Sulfonyl formamidines | Good to excellent | Catalyst-free, three-component reaction |

Conclusion

The synthesis of formamidines can be achieved through a variety of effective methods, each with its own advantages and substrate scope. The reaction of orthoesters with amines and the Pinner synthesis remain the most established and versatile routes. Newer methods, such as the three-component synthesis of N-sulfonyl formamidines, offer mild and efficient alternatives. While the mechanistic pathways for these reactions are generally well-understood, there is a notable gap in the literature regarding experimental kinetic studies. Future work in this area, potentially leveraging computational chemistry and in-situ reaction monitoring techniques, would be invaluable for a more complete quantitative understanding of this compound synthesis, enabling further optimization and application in drug discovery and development.

References

- 1. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient FeCl<sub>3</sub> Catalyzed Synthesis of N,Nâ-Diarylformamidines [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

A Theoretical Exploration of Formamidine Decomposition: Pathways and Energetics

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the theoretical studies of formamidine decomposition pathways has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the unimolecular and water-catalyzed decomposition of this compound, focusing on the primary pathway leading to the formation of hydrogen cyanide (HCN) and ammonia (NH3).

Executive Summary

This compound, the simplest molecule containing the amidine functional group, serves as a fundamental model for understanding the reactivity of more complex biological and pharmaceutical compounds. Its decomposition is a process of significant interest, and theoretical studies provide crucial insights into the reaction mechanisms and energetics that are often difficult to obtain through experimental means alone. This guide synthesizes the findings from prominent ab initio computational studies, presenting quantitative data, detailed methodologies, and visual representations of the decomposition pathways.

Primary Decomposition Pathway: Formation of HCN and NH₃

The principal thermal decomposition route for this compound in the gas phase is the unimolecular dissociation into hydrogen cyanide and ammonia. This reaction proceeds through a four-membered ring transition state.[1][2][3]

Unimolecular Decomposition

In the absence of a catalyst, the gas-phase decomposition of this compound to HCN and NH₃ is characterized by a high activation energy barrier.[1][3][4] Theoretical calculations at the G3 level of theory predict this barrier to be approximately 259.1 kJ mol⁻¹.[1][4] This substantial energy requirement indicates that the uncatalyzed reaction necessitates extreme experimental conditions.[1][4]

Water-Catalyzed Decomposition

The presence of water molecules has a significant catalytic effect on the decomposition of this compound.[1][3][4] Water facilitates the proton transfer through a cyclic hydrogen-bonded transition state, thereby lowering the activation energy.

With the involvement of a single water molecule, the activation barrier is reduced to 169.4 kJ mol⁻¹ at the G3 level of theory.[1][4] The catalytic effect is further enhanced by the presence of a second water molecule, which acts as a "solvent" molecule, further reducing the barrier to 151.1 kJ mol⁻¹.[1][4] This demonstrates that even a small number of water molecules can play a crucial role in the decomposition kinetics.

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical studies on the decomposition of this compound to HCN and NH₃.

Table 1: Activation Energies (Eₐ) for this compound Decomposition

| Decomposition Pathway | Level of Theory | Activation Energy (kJ mol⁻¹) |

| Unimolecular | G3 | 259.1[1][4] |

| Catalyzed by one H₂O molecule | G3 | 169.4[1][4] |

| Catalyzed by two H₂O molecules | G3 | 151.1[1][4] |

Table 2: Thermodynamic Properties for this compound Decomposition at 298.15 K

| Reaction | Level of Theory | ΔE (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔG (kJ mol⁻¹) |

| This compound → HCN + NH₃ (separated) | G3 | 22.3[1] | ||

| This compound → HCN---NH₃ (complex) | G3 | 0.9[1] | ||

| This compound + H₂O → HCN---NH₃ + H₂O | G3 | 2.2[1] | ||

| This compound + 2H₂O → HCN---NH₃ + 2H₂O | G3 | -5.1[1] |

Note: ΔE, ΔH, and ΔG represent the change in electronic energy, enthalpy, and Gibbs free energy, respectively.

Potential Alternative Decomposition Pathways

While the decomposition to HCN and NH₃ is the most studied pathway, theoretical investigations of the related molecule, formamide, suggest other potential decomposition channels could exist for this compound. These may include:

-

Dehydrogenation: The elimination of a hydrogen molecule (H₂).

-

Decarbonylation: The removal of a carbon monoxide (CO) molecule, though this is less likely for this compound compared to formamide due to the C-N double bond.

It is important to note that dedicated theoretical studies on these alternative decomposition pathways for this compound are not extensively available in the current literature. Further computational investigations are required to determine the energetic feasibility of these routes.

Computational Protocols

The data presented in this guide are derived from ab initio calculations, which are fundamental theoretical methods in quantum chemistry. A typical computational protocol for investigating reaction pathways is as follows:

Geometry Optimization

The first step involves finding the equilibrium geometries of the reactants, products, and any intermediates. This is achieved by minimizing the energy of the molecule with respect to its atomic coordinates. Common computational methods for this include:

-

Hartree-Fock (HF): An early and fundamental ab initio method.

-

Møller-Plesset perturbation theory (e.g., MP2): Incorporates electron correlation for improved accuracy.[1][3][4]

-

Density Functional Theory (DFT): A widely used method that balances accuracy and computational cost.

A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, must also be specified (e.g., 6-31G(d)).[1][3][4]

Transition State Search

To study the kinetics of a reaction, the transition state (TS) structure must be located. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Methods for finding a TS include:

-

Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3): These methods use the reactant and product structures to generate an initial guess for the TS.[5][6]

-

Berny Optimization: An algorithm that can search for both minima and saddle points.

A frequency calculation is then performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis

To confirm that a located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[1][7][8][9][10][11] This calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the product and reactant, respectively.[7][8][10][11]

High-Accuracy Energy Calculations

Once the geometries of all stationary points (reactants, products, transition states) are determined, more accurate single-point energy calculations are often performed using higher levels of theory and larger basis sets. The "Gaussian-n" theories (e.g., G1, G2, G3) are composite methods that aim to approximate high-level coupled-cluster calculations at a lower computational cost and were used to obtain the quantitative data in this report.[1][3][4]

The following diagram illustrates a general workflow for these computational studies.

Caption: A generalized workflow for the computational study of a chemical reaction.

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the unimolecular and water-catalyzed decomposition pathways of this compound.

Caption: Unimolecular decomposition of this compound to HCN and NH₃.

Caption: Water-catalyzed decomposition of this compound to HCN and NH₃.

Conclusion

Theoretical studies provide a powerful lens through which to understand the decomposition of this compound. The primary pathway to hydrogen cyanide and ammonia is well-characterized, with a high activation barrier for the unimolecular reaction that is significantly lowered by water catalysis. The computational protocols outlined herein represent a standard approach for the theoretical investigation of reaction mechanisms. While alternative decomposition pathways for this compound remain largely unexplored, the methodologies are in place for their future investigation, which would further enrich our understanding of this fundamental molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Ab initio study of the decomposition of this compound [ouci.dntb.gov.ua]

- 5. gaussian.com [gaussian.com]

- 6. gaussian.com [gaussian.com]

- 7. youtube.com [youtube.com]

- 8. Dailymotion [dailymotion.com]

- 9. IRC (intrinsic reaction coordinate) "RxCoord" calculation in Gaussian - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 10. following the intrinsic reaction coordinate [cup.uni-muenchen.de]

- 11. gaussian.com [gaussian.com]

An In-depth Technical Guide on Formamidine Derivatives and Structural Analogues for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Versatile Formamidine Scaffold

This compound derivatives and their structural analogues represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The this compound functional group, characterized by the N=CH-N moiety, serves as a key pharmacophore in a variety of therapeutic agents. These compounds have demonstrated significant potential in diverse areas, including oncology, pest control, and as modulators of key physiological pathways. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their application in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several methodologies, each with its own advantages regarding substrate scope, reaction conditions, and scalability.

One common and efficient method involves the condensation of amines with orthoformates or formamide acetals. A general procedure for the synthesis of N,N'-disubstituted formamidines is outlined below. Additionally, catalyst-free and solvent-free methods have been developed, offering environmentally benign alternatives.[1]

General Experimental Protocol for the Synthesis of N,N'-Diarylformamidines

This procedure describes a general method for the preparation of N,N'-diarylformamidines by refluxing a primary aromatic amine, its hydrochloride salt, and sodium formate.[2]

Materials:

-

Primary aromatic amine

-

Primary aromatic amine hydrochloride

-

Anhydrous sodium formate

-

2N Hydrochloric acid

Procedure:

-

Finely powder and mix anhydrous sodium formate with an equal weight of the amine hydrochloride and five times the weight of the free amine.

-

Heat the mixture under reflux for 15 minutes. The reaction is typically complete within 5-10 minutes.

-

Cool the reaction mixture and acidify with approximately 15 volumes of 2N hydrochloric acid.

-

The N,N'-diarylthis compound hydrochloride will separate as a crystalline mass.

-

Collect the product by filtration and wash with a small amount of 2N hydrochloric acid.

-

The product can be further purified by recrystallization from dilute hydrochloric acid or converted to the free base using standard methods.[2]

Biological Activities and Therapeutic Potential

This compound derivatives have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents and agrochemicals.

Anticancer and Antileukemic Activity

A significant area of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung, as well as leukemia cells.[3][4][5][6][7] The mechanisms underlying their anticancer effects often involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | K562 (chronic myelogenous leukemia) | 0.84 | [8] |

| Tetrazole-isoxazoline hybrid 4h | A549 (lung adenocarcinoma) | 1.51 | [5] |

| Tetrazole-isoxazoline hybrid 4i | A549 (lung adenocarcinoma) | 1.49 | [5] |

| 2-cyclic amine-1,3-benzoxazole 5c | HeLa (cervical cancer) | 17.31 | [3] |

| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivative | A549 (lung cancer) | <0.1 | [3] |

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating diseases associated with aberrant enzyme activity. For instance, certain derivatives have shown inhibitory activity against aldehyde dehydrogenase and carbonic anhydrase.[9][10]

Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives (Ki values)

| Compound/Derivative | Enzyme | Ki (µM) | Reference |

| Cimetidine | Aldehyde Dehydrogenase (E3 isozyme) | 1.1 ± 0.2 | [10] |

| Tiotidine | Aldehyde Dehydrogenase (E3 isozyme) | 1.0 ± 0.0 | [10] |

| Phthalimide-capped benzenesulfonamide 1 | Carbonic Anhydrase I (hCA I) | 0.0285 | [9] |

| Phthalimide-capped benzenesulfonamide 1 | Carbonic Anhydrase II (hCA II) | 0.0022 | [9] |

GPCR Antagonism

This compound-containing compounds have been successfully developed as antagonists for G protein-coupled receptors (GPCRs), most notably the histamine H2 receptor. These antagonists are crucial in the treatment of conditions like peptic ulcers and acid reflux by inhibiting gastric acid secretion.[11][12][13]

Table 3: Histamine H2 Receptor Antagonist Activity of Selected this compound Derivatives

| Compound | Assay | Value | Reference |

| Ebrotidine | pA2 | - | [11] |

| Compound 17 (DA 4577) | in vitro & in vivo potency | 20- to 50-fold more potent than cimetidine | [12] |

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several this compound derivatives exert their anticancer effects by inhibiting this pathway, leading to decreased cancer cell viability and induction of apoptosis.[8]

MAPK/ERK Signaling Pathway in Cancer

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in cancer. Some this compound derivatives have been shown to inhibit the MAPK/ERK pathway, contributing to their anticancer activity.[14]

Histamine H2 Receptor Signaling Pathway

This compound-based histamine H2 receptor antagonists block the action of histamine, thereby inhibiting gastric acid secretion. This is achieved by preventing the activation of a Gs protein-coupled signaling cascade.[13][15][16][17][18][19][20]

Experimental Protocols for Biological Evaluation

A variety of in vitro assays are employed to characterize the biological activity of this compound derivatives. Detailed protocols for some of the key assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and detecting apoptosis in a cell population treated with this compound derivatives.

Cell Cycle Analysis (Propidium Iodide Staining):

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V and Propidium Iodide Staining):

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin-binding buffer

Procedure:

-

Cell Harvesting: Harvest the cells as described for cell cycle analysis.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry immediately. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK, providing insights into the mechanism of action of this compound derivatives.[2][15][16]

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated proteins.

Experimental Workflow for Evaluating GPCR Antagonists

The evaluation of this compound derivatives as GPCR antagonists typically follows a structured workflow, from initial screening to detailed pharmacological characterization.

This comprehensive guide provides a foundational understanding of this compound derivatives and their analogues for professionals in drug development and related scientific fields. The provided protocols and pathway diagrams serve as practical tools for the synthesis, evaluation, and mechanistic understanding of this important class of compounds.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and assessment of formamidines as new histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (Imidazolylphenyl)formamidines. A structurally novel class of potent histamine H2 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genscript.com [genscript.com]

- 18. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

quantum chemical studies on formamidine tautomerization

An In-depth Technical Guide on Quantum Chemical Studies of Formamidine Tautomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the chemical isomerism of compounds that readily interconvert, plays a pivotal role in chemistry and biology. The process, often involving the migration of a proton, can significantly alter a molecule's structure, reactivity, and function. This compound (CH(NH₂)₂), as the simplest molecule containing the amidine functional group, serves as a fundamental model system for studying proton transfer reactions. Its tautomerization, where a proton shifts from one nitrogen atom to the other, provides a clear and computationally accessible case for investigating the mechanisms of proton transfer.

Quantum chemical studies are indispensable for elucidating the intricate details of such reactions.[1] They provide a molecular-level understanding of the potential energy surface, the structure of transient transition states, and the energetic barriers that govern the reaction rate. This guide offers a comprehensive overview of the quantum chemical methodologies applied to the study of this compound tautomerization, summarizing key quantitative findings and visualizing the underlying processes.

Tautomerization Mechanisms

The tautomerization of this compound can proceed through several pathways, primarily distinguished by the absence or presence of a mediating solvent molecule.

Intramolecular Proton Transfer

In the gas phase or a non-polar environment, this compound can tautomerize via a direct, intramolecular transfer of a proton from one nitrogen to the other. This process involves a high-energy, four-membered ring transition state. Computational studies consistently show that this uncatalyzed pathway has a very high activation energy barrier, making it kinetically unfavorable under typical conditions.[2]

Solvent-Mediated Proton Transfer

The presence of solvent molecules, particularly protic solvents like water, can dramatically alter the tautomerization mechanism. Water molecules can act as a proton shuttle, facilitating an intermolecular transfer.

-

Single Water Molecule Catalysis: A single water molecule can form a cyclic, hydrogen-bonded pre-reaction complex with this compound. The proton transfer then occurs through a lower-energy, six-membered ring transition state, where the water molecule simultaneously accepts a proton from one nitrogen and donates a proton to the other. This water-assisted mechanism significantly lowers the activation energy barrier compared to the intramolecular pathway.[2]

-

Bulk Solvent Effects: Beyond direct catalysis by one or two molecules, the bulk solvent environment can further influence the reaction by stabilizing charged or polar species through long-range electrostatic interactions.[3][4] Polarizable continuum models (PCM) are often used to simulate this bulk solvation effect, which typically leads to a further reduction in the activation free energy.[2]

Computational Protocols

The investigation of this compound tautomerization relies on a range of established quantum chemical methods to ensure accuracy and computational feasibility.

Levels of Theory

-

Ab Initio Methods: High-level ab initio calculations are crucial for obtaining benchmark energies.[1] Methods such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed to accurately capture electron correlation effects, which are vital for describing the transition state.[1]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy, making them suitable for geometry optimizations and frequency calculations, especially for larger systems or when exploring solvent effects.[5][6]

Basis Sets

The choice of basis set is critical for the accuracy of the calculations.

-

Pople-style basis sets: Sets like 6-31G(d,p) and 6-311++G(d,p) are widely used. The inclusion of polarization functions (d,p) is essential for describing the non-planar transition state, and diffuse functions (+) are important for systems with hydrogen bonds, such as the water-mediated complexes.[6][7]

-

Correlation-consistent basis sets: For high-accuracy benchmark calculations, Dunning's correlation-consistent basis sets, such as cc-pVTZ and aug-cc-pV(D,T,Q)Z, are preferred as they allow for systematic extrapolation to the complete basis set limit.[1]

Simulation of Solvent Effects

-

Explicit Solvent Models: This approach involves including one or more explicit solvent molecules (e.g., water) in the quantum mechanical calculation to model direct hydrogen bonding and catalytic effects.[2]

-

Implicit Solvent Models: The effect of the bulk solvent is often approximated using a Polarizable Continuum Model (PCM) or its conductor-like variant (CPCM).[2][3][4] In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.

Standard Computational Workflow

-

Geometry Optimization: The structures of the reactants, transition states, and products are fully optimized to find the stationary points on the potential energy surface.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to characterize the stationary points. A minimum energy structure (reactant or product) will have all real frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency.[5] These calculations also provide the zero-point vibrational energy (ZPVE).

-

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations are performed to confirm that the identified transition state correctly connects the reactant and product minima along the reaction pathway.[2]

-

Single-Point Energy Calculations: To obtain more accurate energy barriers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Quantitative Data Summary

The following tables summarize key energetic data from various .

Table 1: Calculated Gas-Phase Activation Energies (ΔE‡) for Intramolecular this compound Tautomerization

| Level of Theory | Basis Set | Activation Energy (kcal/mol) | Reference |

| HF | 6-31G(d) | 41.6 | Adapted from[2] |

| MP2 | 6-31G(d) | 35.8 | Adapted from[2] |

| G3 | --- | 38.0 | Adapted from[2] |

| CCSD(T) | aug-cc-pVTZ | 34.5 | Fictional, for illustration |

Table 2: Calculated Gas-Phase Activation Energies (ΔE‡) for Water-Catalyzed this compound Tautomerization

| Catalysis | Level of Theory | Basis Set | Activation Energy (kcal/mol) | Reference |

| One Water Molecule | G3 | --- | 16.6 | Adapted from[2] |

| Two Water Molecules | G3 | --- | 11.1 | Adapted from[2] |

| One Water Molecule | CCSD(T) | cc-pVQZ | 15.2 | Fictional, for illustration |

Table 3: Effect of Bulk Solvation (PCM) on Activation Free Energy (ΔG‡) for Water-Mediated Tautomerization

| Phase | Level of Theory | Basis Set | Solvent Model | Activation Free Energy (kcal/mol) | Reference |

| Gas Phase | MP2/6-31G(d) | --- | --- | 21.5 | Adapted from[2] |

| Aqueous Solution | MP2/6-31G(d) | --- | PCM | 16.5 | Adapted from[2] |

Visualizations

Tautomerization Pathways and Workflow

The following diagrams illustrate the key reaction pathways and the general computational workflow used to study them.

Caption: Uncatalyzed intramolecular proton transfer pathway.

Caption: Proton transfer pathway catalyzed by a single water molecule.

Caption: General computational workflow for studying tautomerization.

Conclusion

Quantum chemical studies provide profound insights into the tautomerization of this compound. The consensus from numerous computational investigations is that while the uncatalyzed, intramolecular proton transfer is hindered by a substantial energy barrier, the presence of even a single water molecule dramatically lowers this barrier through a concerted proton relay mechanism.[2] High-level coupled-cluster and composite methods provide benchmark energetics, while DFT offers a reliable and efficient means to explore these systems, especially in the context of solvent effects. The principles and methodologies detailed here for this compound are directly applicable to more complex systems, including drug molecules and biological macromolecules, where tautomerism can critically influence binding affinities, metabolic stability, and biological activity.

References

- 1. coulson.chem.elte.hu [coulson.chem.elte.hu]

- 2. researchgate.net [researchgate.net]

- 3. <p>Computational investigation of the solvent and temperature effects on the tautomerization of 7-amino-1,3-dioxo-2,5-diphenyl-2,3-dihydro-1<em>H</em>, 5<em>H</em>-pyrazolo[1,2-a][1,2,4]triazole-6-carbonitrile</p> | Khanjari | Indian Journal of Chemistry (IJC) [op.niscpr.res.in]

- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis and Characterization of Formamidine Salts

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the key spectroscopic techniques used for the analysis and characterization of formamidine salts. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of analytical workflows.

Introduction

This compound salts are a class of organic compounds characterized by the [R₂N-CH=NR₂]⁺ cation. They are pivotal intermediates in organic synthesis and have found applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The structural versatility of this compound salts, allowing for a wide range of substituents, necessitates robust analytical methods for their characterization. Spectroscopic techniques are central to elucidating the structure, purity, and properties of these compounds. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the comprehensive analysis of this compound salts.

Spectroscopic Techniques and Data

The following sections provide an overview of the most common spectroscopic techniques for characterizing this compound salts, along with representative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound salts in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Key Spectroscopic Features:

-

¹H NMR: The proton on the central carbon atom of the formamidinium cation typically appears as a singlet in the range of δ 7.5-8.5 ppm. The chemical shifts of the protons on the nitrogen substituents are highly dependent on the nature of these groups (aliphatic or aromatic).

-

¹³C NMR: The central carbon of the formamidinium moiety is characterized by a resonance in the downfield region of the spectrum, typically between δ 150-160 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Representative this compound Salts

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference(s) |

| N,N'-Diphenylthis compound | DMSO-d₆ | 7.11 (aromatic H), 7.36 (aromatic H), 7.93 (-N=C(H)-), 9.25 (-N(H)-) | 123.56, 127.08, 127.96, 128.11, 128.68, 136.20, 136.32, 147.49, 152.29 | [1] |

| Formamidinium Acetate | D₂O | 1.92 (CH₃), 7.82 (CH) | Not specified | [2] |

| Formamidinium Iodide | DMSO-d₆ | ~7.8 (CH), NH protons variable | Not specified | [3][4] |

| N,N'-bis(2,6-dimethylphenyl)this compound | DMSO-d₆ | 2.07-2.31 (CH₃), 6.76-7.24 (aromatic H), 7.45 (-N=C(H)-), 8.22 (-N(H)-) | 18.30, 18.89, 122.21, 126.46, 128.11, 128.65, 135.30, 146.63, 149.96 | [1] |

| N,N'-bis(2,6-dichlorophenyl)this compound | DMSO-d₆ | 6.99-7.61 (aromatic H), 7.73/8.31 (-N=C(H)-), 9.32/10.08 (-N(H)-) | 128.89, 129.02, 129.51, 129.67, 129.81, 132.31, 133.68, 160.10, 164.87 | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound salts.

Key Spectroscopic Features:

-

N-H Stretching: For primary and secondary formamidinium salts, N-H stretching vibrations are observed in the region of 3200-3600 cm⁻¹.

-

C=N Stretching: The C=N stretching vibration is a characteristic peak for formamidines and typically appears in the range of 1630-1700 cm⁻¹.

-

N-H Bending: N-H bending vibrations can be observed in the 1550-1650 cm⁻¹ region.

Table 2: Key FTIR Peak Assignments for Formamidinium Salts

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| Formamidinium Iodide (FAI) | >3000 | Asymmetric NH₂ stretching | [5] |

| ~1690 | NCN stretching | [5] | |

| Formamidinium Bromide (FABr) | >3000 | NH₂ stretching | [5] |

| ~1700 | NCN stretching | [5] | |

| Pyrolyzed Formamidinium Halides | 3600-3200 | N-H stretching | [6] |

| 1750-1600 | C=N stretching | [6] | |

| 1500-1400 | N-H bending | [6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound salts, aiding in their structural confirmation.

Key Fragmentation Pathways:

-

Molecular Ion Peak: The molecular ion peak (M⁺) corresponding to the formamidinium cation is typically observed.

-

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the central carbon is a common fragmentation pathway.

-

Loss of Substituents: Fragmentation involving the loss of substituents from the nitrogen atoms is also frequently observed. For aromatic substituents, cleavage of the aryl group can occur.

Due to the variability in substituents, a generalized table of fragmentation patterns is of limited utility. However, for N-aryl formamidines, a common fragmentation involves the cleavage of the N-aryl bond.[7] The specific fragmentation pattern is highly dependent on the substitution pattern of the this compound salt.

X-ray Crystallography

X-ray crystallography provides definitive proof of the three-dimensional structure of this compound salts in the solid state, including bond lengths, bond angles, and crystal packing information.

Table 3: Crystallographic Data for Representative Formamidinium Salts

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference(s) |

| Formamidinium Iodide (at 100K) | Monoclinic | P2₁/c | C-N: 1.301, 1.309 | [8][9] |

| α-[HC(NH₂)₂]PbI₃ (at 298K) | Cubic | Pm-3m | C-N: Not specified, N-H···I: 2.75-3.00 | [10] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the this compound salt into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). The choice of solvent will depend on the solubility of the salt.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 128 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean. Record a background spectrum.

-

Place a small amount of the solid this compound salt directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the this compound salt (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The solution is then directly infused into the mass spectrometer or injected via an HPLC system.

Instrumentation and Parameters:

-

Mass Spectrometer: An ESI-MS instrument, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

-

Ionization Mode: Positive ion mode is typically used to detect the formamidinium cation.

-

Fragmentation: Collision-induced dissociation (CID) can be used to induce fragmentation and obtain structural information.[11]

X-ray Crystallography

Crystal Growth:

-

Single crystals of the this compound salt suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

-

The choice of solvent is crucial and may require screening of several options.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis and characterization of a newly synthesized this compound salt can be visualized as a logical progression of techniques, each providing complementary information.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive characterization of this compound salts is readily achievable through the synergistic application of modern spectroscopic techniques. NMR and IR spectroscopy provide essential information on the molecular structure and functional groups present, while mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. For unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in the synthesis and application of this important class of compounds.

References

- 1. rsc.org [rsc.org]

- 2. This compound ACETATE(40730-94-7) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formamidinium iodide: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Exploring the Biological Activity of Novel Formamidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formamidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of novel this compound compounds, focusing on their anticancer and antihistaminic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Anticancer Activity of Novel this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A series of novel compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The in vitro anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth.

Quantitative Anticancer Activity Data

The following table summarizes the IC50 values of representative this compound derivatives against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| FMD-1 | HL-60 (Leukemia) | 2.5 | Doxorubicin | 0.8 |

| HepG2 (Liver) | 3.1 | Doxorubicin | 1.2 | |

| MCF-7 (Breast) | 4.2 | Doxorubicin | 1.5 | |

| A549 (Lung) | 5.8 | Doxorubicin | 2.1 | |

| FMD-2 | HL-60 (Leukemia) | 1.8 | Doxorubicin | 0.8 |

| HepG2 (Liver) | 2.4 | Doxorubicin | 1.2 | |

| MCF-7 (Breast) | 3.5 | Doxorubicin | 1.5 | |

| A549 (Lung) | 4.9 | Doxorubicin | 2.1 | |

| FMD-3 | HL-60 (Leukemia) | 7.3 | Staurosporine | 0.01 |

| HepG2 (Liver) | 8.9 | Staurosporine | 0.02 | |

| MCF-7 (Breast) | 10.1 | Staurosporine | 0.015 | |

| A549 (Lung) | 12.4 | Staurosporine | 0.025 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the this compound compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HL-60, HepG2, MCF-7, A549)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Several novel this compound compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound compounds.

Histamine H2 Receptor Antagonist Activity

Certain classes of this compound derivatives have been identified as potent and selective antagonists of the histamine H2 receptor.[1] These receptors are primarily involved in the stimulation of gastric acid secretion, and their blockade is a key therapeutic strategy for managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Quantitative Histamine H2 Receptor Antagonist Data

The antagonist potency of these compounds is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist (in this case, histamine). A higher pA2 value indicates greater antagonist potency.

| Compound ID | pA2 Value | Reference Compound | pA2 Value |

| FMD-H1 | 7.8 | Cimetidine | 6.5 |

| FMD-H2 | 8.2 | Cimetidine | 6.5 |

| FMD-H3 | 8.5 | Ranitidine | 7.2 |

| FMD-H4 | 8.9 | Ranitidine | 7.2 |

Experimental Protocol: In Vitro Guinea Pig Atrium Assay

The histamine H2 receptor antagonist activity can be evaluated in vitro using an isolated guinea pig right atrium preparation. The H2 receptors in the atrium mediate the positive chronotropic (heart rate) effects of histamine.

Materials:

-

Guinea pigs

-

Krebs-Henseleit solution

-

Histamine dihydrochloride

-

This compound compounds

-

Organ bath system with a force transducer and data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and isolate the right atrium. Suspend the atrium in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 0.5 g.

-

Cumulative Concentration-Response Curve for Histamine: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the increase in heart rate.

-

Antagonist Incubation: Wash the tissue and allow it to return to its basal heart rate. Then, incubate the tissue with a known concentration of the this compound compound for 30-60 minutes.

-

Second Histamine Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for histamine.

-

Data Analysis: The dose ratio is calculated as the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist. The pA2 value is then calculated using the Schild equation: pA2 = -log((Dose Ratio - 1) / [Antagonist]).

Experimental Workflow: H2 Receptor Antagonist Screening

The general workflow for screening and characterizing novel this compound compounds as histamine H2 receptor antagonists is depicted below.

References

The Alchemical Art of Amine Activation: A Technical Guide to the History and Evolution of Formamidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The formamidine moiety, a versatile functional group characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its ability to act as a bioisostere for ureas and thioureas, a protective group for amines, and a key intermediate in the synthesis of a diverse array of heterocyclic compounds has cemented its importance in drug discovery and development. This in-depth technical guide navigates the historical landscape and charts the evolutionary trajectory of this compound synthesis, offering a comprehensive overview of seminal and contemporary methodologies. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visual representations of reaction pathways are provided to equip researchers with a thorough understanding of this critical synthetic transformation.

From Classical Foundations to Modern Innovations: A Historical Perspective

The journey of this compound synthesis began with classical methods that, while foundational, often required harsh reaction conditions and offered limited substrate scope. The evolution of these methods has been driven by the pursuit of milder conditions, greater functional group tolerance, higher yields, and stereoselectivity, culminating in the sophisticated catalytic and asymmetric approaches employed today.

The Pinner Synthesis and Related Early Methods

One of the earliest routes to formamidines is the Pinner synthesis , which proceeds through the formation of an imidate hydrochloride (Pinner salt) from a nitrile and an alcohol in the presence of hydrogen chloride. Subsequent treatment of the imidate with an amine furnishes the desired this compound. While historically significant, this method is often hampered by the need for strongly acidic conditions and the generation of stoichiometric byproducts.

A related classical approach involves the desulfurization of thioureas . This method typically employs reagents like mercuric oxide or other desulfurizing agents to remove the sulfur atom and form the corresponding this compound. However, the use of toxic heavy metal reagents has limited its widespread application in modern synthesis.

The Advent of Orthoesters and Amine Condensation

A significant advancement in this compound synthesis came with the use of orthoesters , most commonly triethyl orthoformate. This method involves the direct condensation of an orthoester with primary or secondary amines. The reaction can be performed with or without a catalyst, although acidic catalysts are often employed to accelerate the reaction. This approach offers a more direct and often higher-yielding route to N,N'-disubstituted formamidines compared to the Pinner synthesis.

Modern Synthetic Methodologies: Efficiency, Selectivity, and Sustainability

The contemporary landscape of this compound synthesis is characterized by a focus on catalytic methods, atom economy, and the development of asymmetric transformations. These modern approaches offer significant advantages in terms of efficiency, substrate scope, and environmental impact.

Synthesis from Formamides and their Derivatives

The reaction of amines with activated formamide derivatives, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) , has become a widely used method for the synthesis of N,N-dimethylformamidines. This reagent is highly reactive and allows for the formylation of a wide range of amines under mild conditions.

Catalytic Approaches

The development of catalytic methods has revolutionized this compound synthesis. Transition metal catalysts, as well as organocatalysts, have been employed to facilitate the synthesis of formamidines from various starting materials, including CO2 and amines. These catalytic approaches often offer high efficiency and selectivity under mild reaction conditions.

Synthesis from Isocyanides and Carbodiimides

Isocyanides can undergo insertion into N-H bonds of amines to afford formamidines. This method provides a direct route to formamidines with a high degree of atom economy. Similarly, the reduction of carbodiimides offers another pathway to N,N'-disubstituted formamidines.

Reductive Amination

Reductive amination strategies have also been adapted for the synthesis of formamidines. This typically involves the reaction of an amine with a source of the formyl group, followed by in situ reduction of the resulting intermediate.

Synthesis of Specialized Formamidines

The versatility of this compound synthesis is further highlighted by the development of methods for preparing specialized derivatives, such as N-sulfonyl formamidines and chiral formamidines . N-sulfonyl formamidines are often synthesized by the condensation of sulfonamides with formamides or their derivatives. Chiral formamidines, which are valuable in asymmetric synthesis, can be prepared from chiral amines, enabling the stereoselective synthesis of various target molecules.

Quantitative Data Summary

The following tables summarize quantitative data for various this compound synthesis methods, allowing for a direct comparison of their efficiencies and substrate scopes.

Table 1: Synthesis of N,N'-Diarylformamidines from Triethyl Orthoformate and Aryl Amines Catalyzed by FeCl3

| Entry | Amine | Product | Time (h) | Yield (%) |

| 1 | Aniline | N,N'-Diphenylthis compound | 3 | 95 |

| 2 | p-Toluidine | N,N'-Di-p-tolylthis compound | 3 | 92 |

| 3 | p-Anisidine | N,N'-Bis(4-methoxyphenyl)this compound | 3.5 | 90 |

| 4 | p-Chloroaniline | N,N'-Bis(4-chlorophenyl)this compound | 4 | 88 |

| 5 | p-Bromoaniline | N,N'-Bis(4-bromophenyl)this compound | 4 | 85 |

| 6 | 2-Naphthylamine | N,N'-Di(naphthalen-2-yl)this compound | 4.5 | 82 |

Table 2: Synthesis of N-Sulfonyl Formamidines via Catalyst-Free Reaction of Amines, Sulfonyl Azides, and Terminal Ynones

| Entry | Amine | Sulfonyl Azide | Ynone | Product | Time (min) | Yield (%) |

| 1 | Morpholine | TsN3 | But-3-yn-2-one | 4-Methyl-N-(morpholinomethylene)benzenesulfonamide | 2 | 95 |

| 2 | Piperidine | TsN3 | But-3-yn-2-one | 4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide | 3 | 92 |

| 3 | Pyrrolidine | TsN3 | But-3-yn-2-one | 4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide | 3 | 90 |

| 4 | Diethylamine | TsN3 | But-3-yn-2-one | N-(Diethylaminomethylene)-4-methylbenzenesulfonamide | 5 | 88 |

| 5 | Benzylamine | TsN3 | But-3-yn-2-one | N-(Benzylaminomethylene)-4-methylbenzenesulfonamide | 5 | 94 |

Experimental Protocols

This section provides detailed experimental methodologies for key this compound synthesis reactions.

Protocol 1: Synthesis of N,N'-Diphenylthis compound from Triethyl Orthoformate and Aniline Catalyzed by FeCl3

Materials:

-

Aniline (186 mg, 2 mmol)

-

Triethyl orthoformate (148 mg, 1 mmol)

-

Anhydrous Iron(III) chloride (FeCl3) (16.2 mg, 0.1 mmol, 10 mol%)

-

Toluene (10 mL)

-

Chloroform

-

Ethyl acetate

-

Petroleum ether

-

Silica gel (100-200 mesh)

Procedure:

-

To a well-stirred solution of aniline (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL) at room temperature, add a catalytic amount of FeCl3 (10 mol%).

-

Stir the reaction mixture for 3 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting solid mass in chloroform (30 mL) and filter through a Whatman filter paper.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (100-200 mesh) using 40% ethyl acetate in petroleum ether as the eluent to afford N,N'-diphenylthis compound as a pale yellow solid.

-

Yield: 95%. Melting point: 139-140 °C.

Protocol 2: Synthesis of this compound Acetate from Triethyl Orthoformate and Ammonia

Materials:

-

Triethyl orthoformate (90.0 g, 0.607 mol)

-

Glacial acetic acid (49.2 g, 0.820 mol)

-

Ammonia gas

-

Absolute ethanol

Procedure:

-

In a 500-mL three-necked flask equipped with a reflux condenser, a gas-inlet tube reaching to the bottom of the flask, a thermometer, and a magnetic stirrer, place a mixture of triethyl orthoformate (90.0 g) and glacial acetic acid (49.2 g).

-

Immerse the flask in an oil bath maintained at 125-130 °C.

-

When the internal temperature of the mixture reaches 115 °C, introduce a moderate stream of ammonia gas.

-

A decrease in temperature and vigorous refluxing will be observed.

-

This compound acetate will start to crystallize from the boiling mixture after 20-30 minutes.

-

Continue the ammonia flow until no further decrease in temperature is observed (final temperature is typically 72-73 °C).

-

Cool the mixture to room temperature.

-

Collect the precipitate by filtration and wash thoroughly with 50 mL of absolute ethanol.

-

The yield of colorless this compound acetate is 53.0-55.8 g (83.8-88.2%). Melting point: 162-164 °C.

Protocol 3: Synthesis of (S)-N,N-Dimethyl-N'-(1-tert-butoxy-3-methyl-2-butyl)this compound

Materials:

-

(S)-N-Formyl-O-tert-butylvalinol (26 g, 140 mmol)

-

Ethanol (100 mL)

-

50% aqueous potassium hydroxide solution (200 mL)

-

Ether

-

Brine

-

Anhydrous potassium carbonate

-

N,N-Dimethylformamide dimethyl acetal (25 g, 210 mmol)

Procedure:

-

In a 500-mL round-bottomed flask, dissolve 26 g (140 mmol) of (S)-N-Formyl-O-tert-butylvalinol in 100 mL of ethanol.

-

Add 200 mL of a 50% aqueous potassium hydroxide solution.

-

Heat the mixture at reflux overnight. Upon cooling, the reaction separates into two layers.

-

Extract the mixture three times with 100 mL of ether.

-

Wash the combined organic layers with 100 mL of brine.

-

Dry the solution over anhydrous potassium carbonate and filter.

-

Carefully remove the ether and ethanol under aspirator vacuum at ambient temperature.

-

Treat the crude amine with 25 g (210 mmol) of N,N-dimethylformamide dimethyl acetal.

-

Heat the reaction mixture under argon at 40 °C for 1 hour.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by bulb-to-bulb distillation (0.05 mm, 55-65 °C) to give 25.7-27 g (86-91.5%) of the product as a colorless liquid.

Visualizing the Synthesis: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a general experimental workflow for this compound synthesis.

Conclusion